(S)-beta-(2-propyl)-gamma-butyrolactone

概要

説明

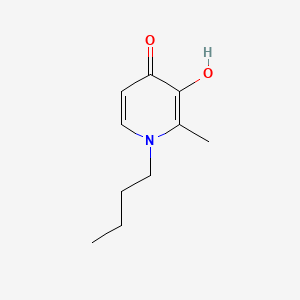

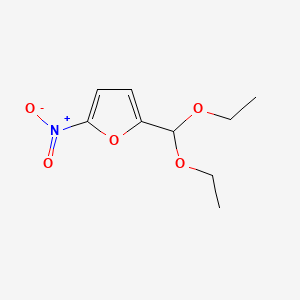

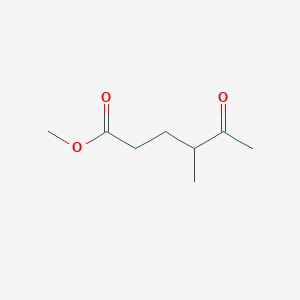

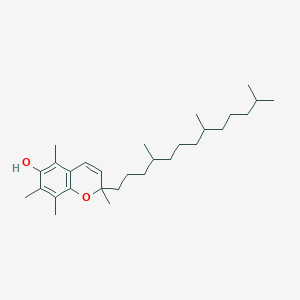

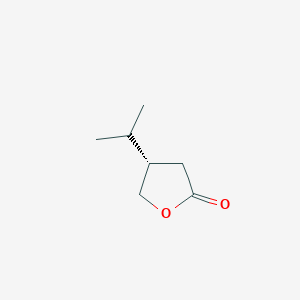

The compound is a type of lactone, which is a cyclic ester. Lactones are commonly found in many types of natural substances and are often used in polymer production . The “2-propyl” part suggests that a propyl group, a three-carbon alkyl substituent, is present . The “gamma-butyrolactone” part indicates that the lactone ring is a four-membered ring, which is part of the gamma-butyrolactone family .

Molecular Structure Analysis

Lactones, including gamma-butyrolactone, typically have a cyclic ester structure. The “2-propyl” part suggests that a propyl group is attached to the second carbon in the ring .

科学的研究の応用

1. Applications in Battery Technology

(S)-beta-(2-propyl)-gamma-butyrolactone, a variant of gamma-butyrolactone, has applications in battery technology. Specifically, gamma-butyrolactone (GBL) is used as a solvent in nonaqueous electrolytes for high-energy lithium batteries, aluminum electrolytic capacitors, and electrical double-layer capacitors. The conductivity and ionic mobility in such solvents are crucial for the efficiency of these batteries (Ue, 1994).

2. Reactivity with Nucleic Acids

The reactivity of gamma-butyrolactone, among other lactones, with nucleic acids has been a subject of research. It has been found that gamma-butyrolactone is relatively inactive, indicating its low reactivity with components like guanosine, RNA, and DNA. This inactivity can be relevant in understanding its interaction with biological systems (Hemminki, 1981).

3. Role in Neuropharmacology

In neuropharmacology, sulfur-containing congeners derived from gamma-butyrolactone have been explored for their potential as neuropharmacologic agents. Such derivatives are studied for their convulsant and anticonvulsant properties, revealing interesting insights for the development of new drugs targeting neurological disorders (Levine, Ferrendelli, & Covey, 1986).

4. Electrospray Ionization Mass Spectrometry

Gamma-butyrolactone derivatives have been analyzed using electrospray ionization tandem mass spectrometry. This technique helps understand the fragmentation behaviors of these compounds, which is vital for their structural identification and potential applications in various scientific fields (Crotti et al., 2009).

5. Anticonvulsant Drug Development

Alpha-substituted gamma-butyrolactones, a class related to (S)-beta-(2-propyl)-gamma-butyrolactone, represent a new class of anticonvulsant drugs. Their structure and activity resemble that of ethosuximide, a known anticonvulsant, suggesting potential applications in the treatment of seizure disorders (Klunk, McKeon, Covey, & Ferrendelli, 1982).

6. Enantioselective Synthesis

The enantioselective synthesis of beta-substituted gamma-butyrolactones, which includes compounds like (S)-beta-(2-propyl)-gamma-butyrolactone, has applications in the synthesis of biologically active compounds such as GABA derivatives. This is significant for developing various therapeutic agents (Ok et al., 2007).

将来の方向性

The future directions for research on “(S)-beta-(2-propyl)-gamma-butyrolactone” would depend on its specific applications and properties. For example, if it has potential pharmaceutical applications, future research could focus on further elucidating its mechanism of action and conducting clinical trials .

特性

IUPAC Name |

(4S)-4-propan-2-yloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHNENOHFJQWJE-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454523 | |

| Record name | (S)-beta-(2-propyl)-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-beta-(2-propyl)-gamma-butyrolactone | |

CAS RN |

53657-15-1 | |

| Record name | (S)-beta-(2-propyl)-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。